Product packaging for Biotinyl Tobramycin Amide(Cat. No.:CAS No. 419573-18-5)

Biotinyl Tobramycin Amide

Cat. No.: B1139697
CAS No.: 419573-18-5
M. Wt: 693.81
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Description

Overview of Bioconjugates in Biomedical Sciences

Bioconjugation is the chemical strategy of covalently linking two molecules, where at least one is a biomolecule, to create a new entity with combined or enhanced properties. clearsynth.com These hybrid molecules, known as bioconjugates, are instrumental in advancing biomedical research and have found applications in diagnostics, therapeutics, and basic research. uzh.ch Common examples include the attachment of a small molecule, such as a fluorescent dye or a drug, to a protein, antibody, or nucleic acid. clearsynth.com This process allows scientists to track cellular events, visualize biological processes in real-time, deliver drugs to specific cells, and purify and detect biological targets. uzh.ch The versatility of bioconjugation has been pivotal in the development of antibody-drug conjugates (ADCs) for cancer therapy and in the creation of sophisticated molecular probes for research. uzh.ch

Rationale for Aminoglycoside Derivatization in Addressing Antimicrobial Challenges

Aminoglycosides are a class of potent, broad-spectrum antibiotics that have been a mainstay in treating severe bacterial infections for decades. acs.org However, their clinical utility has been increasingly compromised by the rise of antimicrobial resistance. nih.gov Bacteria have evolved several mechanisms to counteract the effects of aminoglycosides, with the most prevalent being the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov These enzymes alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target. nih.gov

To combat this, researchers have focused on the chemical modification, or derivatization, of existing aminoglycosides. acs.org The goal is to create new variants that can evade these resistance mechanisms while retaining or even enhancing their antibacterial activity. frontiersin.org By strategically altering the chemical structure of aminoglycosides, it is possible to block the sites where modifying enzymes would act, thereby restoring their efficacy against resistant strains. acs.org Furthermore, derivatization can be used to improve the pharmacological properties of these antibiotics. frontiersin.org

Historical Context of Tobramycin (B1681333) and its Antimicrobial Action

Tobramycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. scbt.com It was patented in 1965 and approved for medical use in 1974. scbt.com Historically, it has been a crucial weapon against various bacterial infections, particularly those caused by Gram-negative bacteria like Pseudomonas aeruginosa. scbt.com

The primary mechanism of action of tobramycin is the inhibition of protein synthesis in bacteria. nih.govamericanchemicalsuppliers.com The positively charged tobramycin molecule is attracted to the negatively charged bacterial cell membrane, leading to increased permeability and entry into the cell. Current time information in Bangalore, IN. Once inside, tobramycin binds to the 30S subunit of the bacterial ribosome. nih.govCurrent time information in Bangalore, IN. This binding interferes with the accurate reading of messenger RNA (mRNA), causing the production of non-functional or toxic proteins, which ultimately leads to bacterial cell death. nih.govCurrent time information in Bangalore, IN.

Significance of Biotinylation in Molecular Probes and Targeted Systems

Biotinylation is the process of covalently attaching biotin (B1667282), a B vitamin, to another molecule, such as a protein, nucleic acid, or a small molecule drug. scbt.comnih.gov This technique is widely used in life sciences due to the incredibly strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin. nih.govacs.org This bond is one of the strongest non-covalent interactions known in nature, making it a highly reliable tool for a multitude of applications. nih.gov

In the context of molecular probes, biotinylation allows for the detection, purification, and localization of target molecules. scbt.com A biotinylated molecule can be used to "fish out" its binding partners from a complex mixture, a technique known as affinity capture. This is invaluable for identifying the cellular targets of drugs and other bioactive molecules. nih.gov Furthermore, biotinylated probes can be conjugated with imaging agents for applications in molecular imaging, or used in immunoassays like ELISA and Western blotting for sensitive detection. scbt.com

Scope and Research Focus of Biotinyl Tobramycin Amide

This compound is a chemical entity that combines the antibacterial scaffold of tobramycin with the versatile molecular tag, biotin, through a stable amide linkage. scbt.com The synthesis of such a molecule is driven by the desire to create a specialized tool for research. The primary research focus of this compound is to serve as a molecular probe. nih.gov

By attaching a biotin tag to tobramycin, researchers can investigate the interactions of this aminoglycoside within biological systems with high precision. For instance, it can be used to study its transport into bacterial cells, to identify and characterize its binding to the bacterial ribosome, and to investigate the mechanisms of resistance. The biotin tag allows for the easy detection and isolation of tobramycin and its binding partners. While it is described as an impurity of tobramycin, its unique structure also makes it a valuable compound for research purposes. The amide bond provides a stable connection between the tobramycin and biotin moieties. scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₈H₅₁N₇O₁₁S B1139697 Biotinyl Tobramycin Amide CAS No. 419573-18-5

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H51N7O11S/c29-10-5-11(30)25(46-27-22(40)19(32)21(39)16(8-36)44-27)23(41)24(10)45-26-12(31)6-14(37)15(43-26)7-33-18(38)4-2-1-3-17-20-13(9-47-17)34-28(42)35-20/h10-17,19-27,36-37,39-41H,1-9,29-32H2,(H,33,38)(H2,34,35,42)/t10-,11-,12?,13+,14+,15?,16?,17+,19+,20+,21-,22?,23?,24-,25?,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMIHSPKPKIPBY-CRVMCYKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51N7O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747153
Record name (1R,4R,6R)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2,3,6-trideoxy-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-alpha-D-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419573-18-5
Record name (1R,4R,6R)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2,3,6-trideoxy-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-alpha-D-glycero-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Interactions and Mechanistic Studies

Fundamental Mechanisms of Aminoglycoside Action

Aminoglycosides are a class of potent antibiotics that exert their bactericidal effects by disrupting protein synthesis in susceptible bacteria. nih.gov This process is initiated by their interaction with the bacterial ribosome.

Ribosomal Targeting and Protein Synthesis Inhibition

The primary target for aminoglycosides like tobramycin (B1681333) is the bacterial ribosome, specifically the 30S ribosomal subunit. patsnap.com These antibiotics bind with high affinity to the aminoacyl-tRNA acceptor site (A-site) on the 16S ribosomal RNA (rRNA). nih.govcreative-diagnostics.com Crystal structures of tobramycin complexed with an RNA oligonucleotide containing the A-site sequence reveal that the antibiotic's three aminosugar rings interact with the deep groove of the RNA. rcsb.orgnih.gov This binding event stabilizes a conformation where two key adenine (B156593) residues (A1492 and A1493) are bulged out, a state which is critical for inducing errors in translation. rcsb.orgnih.govmdpi.com

This interaction disrupts protein synthesis in multiple ways. A primary consequence is the misreading of the messenger RNA (mRNA) codons, which leads to the incorporation of incorrect amino acids into the nascent polypeptide chain. patsnap.comlabce.comontosight.ai The resulting aberrant or non-functional proteins can be toxic to the bacterial cell. labce.comontosight.ai Furthermore, aminoglycoside binding can inhibit the translocation of the ribosome along the mRNA, effectively halting protein synthesis. wikipedia.orgmdpi.com This multifaceted interference with the production of essential proteins is a key contributor to the bactericidal activity of tobramycin. patsnap.com

Biotin-Mediated Recognition and Binding Dynamics

The conjugation of tobramycin to biotin (B1667282) creates a powerful molecular probe. This utility stems from the exceptionally strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin.

Avidin/Streptavidin Affinity Interactions in Conjugate Systems

The binding between biotin and streptavidin is one of the strongest known non-covalent interactions in nature. wikipedia.org This affinity is characterized by an extremely low dissociation constant (Kd), making the complex highly stable. wikipedia.orgencyclopedia.pub The interaction is rapid and remains stable across a wide range of pH, temperatures, and in the presence of denaturing agents. encyclopedia.pubthermofisher.com

Streptavidin is a tetrameric protein, meaning it has four identical subunits, each capable of binding one biotin molecule. wikipedia.orgsouthernbiotech.com This multivalency is a key feature, allowing for signal amplification in detection assays, as one streptavidin molecule can bind to multiple biotinylated targets. southernbiotech.com This robust and highly specific interaction is widely exploited in biotechnology for purification, detection, and immobilization of biotin-tagged molecules. thermofisher.comthermofisher.com

Interacting PairDissociation Constant (Kd)Key Characteristics
Biotin-Avidin~10-15 M thermofisher.comharvard.eduuj.edu.plOne of the strongest known non-covalent biological interactions. thermofisher.com
Biotin-Streptavidin~10-14 M to 10-15 M wikipedia.orgthermofisher.comExtremely high affinity; resistant to pH, temperature, and denaturants. wikipedia.orgencyclopedia.pub
Antigen-Antibody~10-6 to 10-9 M uj.edu.plSignificantly weaker than biotin-streptavidin interactions. encyclopedia.pub

Influence of Biotinylation on Compound Reactivity and Binding Events

The process of attaching a biotin molecule to tobramycin can potentially alter its biological activity. The primary goal of creating such a conjugate is to label the tobramycin without significantly interfering with its ability to bind to the ribosomal target. thermofisher.com The site of biotinylation is crucial; it is typically attached at a position, such as the 6' amino group of tobramycin, that is known to be solvent-accessible and not essential for its core binding interactions with rRNA. pnas.org

However, biotinylation is not always benign. Depending on the target protein and the location of the biotin tag, the modification can sometimes reduce biological function. nih.gov The addition of the biotin molecule, and especially the subsequent binding of the much larger streptavidin protein (~60 kDa), can cause steric hindrance that may impede the drug's access to its binding pocket. southernbiotech.comthermofisher.com For this reason, biotinylation reagents are often designed with long spacer arms to distance the biotin from the labeled molecule, enhancing the accessibility for streptavidin binding. thermofisher.com

Chemical Inducer of Dimerization (CID) Modalities

Chemical Inducers of Dimerization (CIDs) are small molecules that facilitate the interaction between two proteins that would not normally associate. wikipedia.org This technology is a powerful tool in cell biology for controlling protein function and signaling pathways. wikipedia.org

Bifunctional molecules like Biotinyl Tobramycin Amide are designed with the principles of CID in mind. pnas.org In this context, the molecule acts as a molecular "glue" or adapter. frontiersin.org The tobramycin portion serves as the RNA-binding ligand, while the biotin portion serves as the protein-binding ligand. pnas.org

A study demonstrated this principle by designing several biotin-tobramycin CIDs with varying spacer lengths. pnas.org These molecules were used to force the engagement of an RNA aptamer (a short RNA sequence selected to bind tobramycin) and the protein streptavidin. The presence of the this compound conjugate was necessary to form a stable RNA-protein complex. pnas.orgnih.gov This induced complex was stable enough to inhibit the translation of an mRNA template containing the aptamer sequence, demonstrating that a CID can be engineered to recruit a protein to a specific mRNA and modulate its function. pnas.orgnih.gov This approach provides a general strategy for controlling biological processes by using small molecules to mediate novel RNA-protein interactions. nih.gov

Forced Engagement of Protein-RNA Interactions

The primary mechanism of action for this compound involves the forced engagement of a protein-RNA complex. pnas.org This is achieved through its dual-binding capability. The tobramycin end of the molecule binds to a specific RNA aptamer, a short sequence of RNA that has been selected for its ability to bind tobramycin. pnas.org Concurrently, the biotin end binds to streptavidin. pnas.org This creates a stable ternary complex, effectively "forcing" the interaction between the streptavidin protein and the RNA aptamer. pnas.org

Research has demonstrated that this CID-mediated complex formation is dependent on the specific structural properties of the CID, including the length of the spacer connecting the biotin and tobramycin moieties. pnas.org The formation of this RNA-protein complex has been shown to be a key step in its biological effects. pnas.org

Molecular Basis for Modulating Gene Expression via CID-mediated Complex Formation

The formation of the this compound-mediated protein-RNA complex can be harnessed to modulate gene expression. pnas.org By designing the tobramycin-binding RNA aptamer into a messenger RNA (mRNA) transcript, the recruitment of the bulky streptavidin protein can sterically hinder the translation process. pnas.org

Experiments have shown that the CID-mediated formation of this complex can inhibit the formation of the 80S ribosome complex, a critical step in the initiation of protein synthesis. pnas.org This effectively acts as a molecular switch, turning off the expression of the gene encoded by the engineered mRNA. pnas.org The ability to control gene expression in this manner opens up possibilities for its use as a tool in molecular biology research. pnas.orgoup.com

Structure-Activity Relationship (SAR) Investigations

Elucidation of Structural Determinants for Enhanced Activity

The design of this compound itself is a product of understanding key structural determinants. Tobramycin was specifically chosen as the RNA-binding component because its 6'-amino group is known to be solvent-accessible, providing a suitable point for chemical coupling without significantly disrupting its RNA binding capabilities. pnas.org

The length and nature of the linker between the tobramycin and biotin moieties have been shown to be critical. pnas.org Different spacer lengths have been investigated to optimize the formation of the ternary complex. pnas.org For instance, variations in the linker can influence the efficiency of the induced interaction between the RNA aptamer and streptavidin. pnas.org

Computational Modeling and Virtual Screening for Target Binding Affinities

Computational approaches are increasingly being used to predict and understand the interactions of molecules like this compound. acs.orgnih.govplos.org Molecular docking and virtual screening can be employed to simulate the binding of the tobramycin moiety to its RNA aptamer target. acs.orgplos.org These computational models can help in predicting the binding affinities of different structural analogs and guide the synthesis of new derivatives with potentially enhanced activity. chemrxiv.org

For example, computational analyses can be used to investigate how modifications to the tobramycin structure, such as the addition of hydrophobic groups, might enhance interactions with the binding pocket of a target RNA. acs.org By providing insights into the molecular forces at play, such as hydrogen bonding and electrostatic interactions, computational modeling serves as a valuable tool in the rational design of more potent and specific CIDs based on the this compound scaffold. acs.orgscbt.com

Biological Applications and Preclinical Research Excluding Human Clinical Data

Targeted Delivery Systems Beyond Cellular Uptake Mechanisms

The conjugation of drugs with biotin (B1667282) is a widely explored strategy for targeted delivery. nih.gov While much of this research has focused on targeting cancer cells, which often overexpress biotin receptors, the application of this strategy to bacterial infections is an emerging area of interest. nih.gov

The primary rationale for biotinylating tobramycin (B1681333) is to exploit biotin as a vector to guide the antibiotic to bacterial cells. While bacterial uptake of biotin is not as extensively characterized as in mammalian cells, bacteria do require biotin for essential metabolic processes, suggesting the presence of specific uptake systems. By attaching biotin, the conjugate may leverage these bacterial transport mechanisms to achieve higher local concentrations of tobramycin at the site of infection, potentially enhancing its efficacy and reducing systemic exposure. The use of targeting ligands, such as biotin, aims to improve the delivery and accumulation of therapeutic agents. frontiersin.org

The modification of biotin's carboxylic acid to an amide group in Biotinyl Tobramycin Amide raises questions about its uptake mechanism. nih.gov Structure-activity relationship studies have indicated that a free carboxylic acid is crucial for uptake via the sodium-dependent multivitamin transporter (SMVT), a major biotin transporter in mammalian cells. nih.gov As such, it is plausible that biotin conjugates are taken up by alternative, yet-to-be-identified receptors or mechanisms in bacterial systems. nih.gov The exploration of these alternative pathways is a critical area of ongoing research to fully understand and optimize biotin-mediated drug delivery to bacteria.

Vectoring of Biotinylated Compounds to Specific Biological Targets (e.g., Bacterial Cells)

Antibacterial Efficacy Studies

The antibacterial activity of this compound is predicted to be influenced by the inherent properties of its parent molecule, tobramycin, a well-established aminoglycoside antibiotic.

Tobramycin exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. nih.gov It is anticipated that this compound would retain a significant degree of this antimicrobial activity. The chemical modification at the 6"-position of tobramycin, a potential site for biotin conjugation, has been shown in other derivatives to not fundamentally alter the mechanism of action, which involves the inhibition of bacterial protein synthesis. nih.gov The following table illustrates the typical in vitro activity of the parent compound, tobramycin, against various bacterial strains.

Bacterial StrainParent CompoundTypical MIC Range (µg/mL)
Pseudomonas aeruginosaTobramycin0.5 - 4
Escherichia coliTobramycin0.25 - 2
Staphylococcus aureusTobramycin0.125 - 2
Enterococcus faeciumTobramycin> 128

Note: This table represents typical data for the parent compound tobramycin and is for illustrative purposes. The actual activity of this compound would require experimental verification.

A key driver for developing new antibiotic derivatives is the rising threat of antimicrobial resistance. Modifications to existing antibiotics, such as tobramycin, are a strategy to circumvent resistance mechanisms. nih.gov For instance, certain modifications at the 6"-position of tobramycin have resulted in derivatives with improved activity against resistant P. aeruginosa strains. nih.gov The conjugation of biotin to tobramycin could potentially enhance its efficacy against MDR pathogens by increasing its concentration at the bacterial cell surface, thereby overcoming efflux pump-mediated resistance or enzymatic degradation.

In Vitro Antimicrobial Activity Against Diverse Bacterial Strains

Biofilm Modulation and Disruption

Bacterial biofilms are notoriously resistant to conventional antibiotic treatment and are a major contributor to chronic infections. nih.gov The ability of an antimicrobial agent to inhibit biofilm formation or disrupt established biofilms is a significant therapeutic advantage.

Subinhibitory concentrations of aminoglycosides, including tobramycin, have been shown to sometimes induce biofilm formation in bacteria like P. aeruginosa and E. coli. nih.gov However, tobramycin is also used in combination with other agents to combat biofilm-related infections. For example, some fatty acids have been shown to have a synergistic effect with tobramycin in reducing biofilm formation by S. aureus. frontiersin.org The potential for this compound to modulate biofilms is an area ripe for investigation. It is hypothesized that the biotin moiety could interact with components of the biofilm matrix or facilitate the penetration of tobramycin into the biofilm structure. The following table outlines potential research directions for evaluating the anti-biofilm properties of this compound.

Research QuestionPotential Experimental ApproachDesired Outcome
Does this compound inhibit biofilm formation?Crystal violet staining assay with various bacterial strains.Reduction in biofilm biomass compared to untreated controls.
Can this compound disrupt pre-formed biofilms?Treatment of established biofilms followed by quantification of viable cells.Significant reduction in bacterial viability within the biofilm.
Does this compound act synergistically with other anti-biofilm agents?Checkerboard assays with known biofilm-dispersing compounds.Enhanced biofilm clearance at lower concentrations of both agents.

Inhibition of Biofilm Formation and Maturation

Bacterial biofilms present a formidable challenge in clinical settings, as they confer on bacteria a heightened resistance to conventional antibiotic therapies, often up to 1,000 times greater than their planktonic counterparts. nih.gov Tobramycin has demonstrated activity against biofilms, particularly those formed by Pseudomonas aeruginosa, although its efficacy can be limited by penetration issues and the altered metabolic state of bacteria within the biofilm. mdpi.comnih.gov

The conjugation of biotin to tobramycin via an amide linkage is a strategic modification designed to enhance its anti-biofilm properties. This approach is based on the "Trojan horse" strategy, where a drug is linked to a nutrient that bacteria actively import. nih.gov Since biotin is an essential vitamin for bacterial growth, this compound is postulated to exploit bacterial biotin transporters to gain entry into the cell. nih.gov This enhanced uptake could lead to higher intracellular concentrations of the antibiotic, potentially leading to more effective inhibition of the initial stages of biofilm formation, including surface attachment and microcolony maturation.

Dispersion of Established Biofilms

Dispersing pre-formed, mature biofilms is a critical therapeutic goal. The extracellular matrix of biofilms, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier to many antimicrobial agents. nih.gov While some agents, like DNases that degrade eDNA, can help break down this matrix, the intrinsic activity of the antibiotic is key. nih.gov

For this compound, the proposed mechanism of enhanced intracellular delivery via biotin transporters could also be effective against established biofilms. By increasing the concentration of tobramycin within the biofilm-encased cells, the compound may more effectively exert its bactericidal action, which involves inhibiting protein synthesis, leading to cell death and subsequent dispersal of the biofilm structure. nih.gov Research on other functionalized molecules, such as 2-aminoimidazoles (2-AIs), has shown that this class of compounds can both inhibit and disperse biofilms. nih.govresearchgate.net

Synergistic Effects in Combination with Other Anti-Biofilm Agents or Antibiotics in In Vitro and Animal Models

The combination of antibiotics is a cornerstone of modern antimicrobial therapy, often leading to synergistic effects that can overcome resistance and improve outcomes. Tobramycin itself is frequently used in combination therapies. nih.govliverpool.ac.uk Research into various tobramycin conjugates has shown significant promise in potentiating the activity of other antibiotics.

For instance, conjugating tobramycin to an efflux pump inhibitor (EPI) was found to synergize with fluoroquinolones, rifampicin, and fosfomycin (B1673569) against multidrug-resistant P. aeruginosa. nih.gov Similarly, tobramycin-based adjuvants have been shown to potentiate β-lactam antibiotics. thno.org Based on these findings, it is highly probable that this compound could act as a powerful synergistic agent. By permeabilizing the bacterial membrane or increasing the uptake of a co-administered antibiotic, it could enhance the efficacy of drugs that would otherwise be ineffective due to poor penetration or efflux.

Table 1: Preclinical Findings on Tobramycin Conjugates and Synergistic Partners
Tobramycin Conjugate/AdjuvantSynergistic Partner(s)Target Pathogen(s)Observed EffectReference
Tobramycin-Efflux Pump Inhibitor (EPI) ConjugatesFluoroquinolones, Rifampicin, FosfomycinMultidrug-Resistant P. aeruginosaSynergistic killing of resistant strains. nih.gov
Tobramycin-Deferiprone ConjugatesNovobiocin, Rifampicin, TetracyclinesP. aeruginosaStrongly synergized with outer-membrane-impermeable antibiotics. mdpi.com
Dimer of TobramycinCeftolozane (B606591)Multidrug-Resistant P. aeruginosaPotentiated ceftolozane activity and delayed resistance development. thno.org
Tobramycin Vector with EPIsTetracycline AntibioticsGram-Negative BacteriaEnhanced synergy and efficacy of EPIs by increasing membrane permeation. thno.org
Bisindole compounds (Anti-virulence)TobramycinP. aeruginosaSignificant biofilm inhibition and eradication of mature biofilms. nih.gov

Mechanisms of Overcoming Bacterial Resistance

The modification of tobramycin with biotin is not only a strategy to enhance biofilm penetration but also a potential method to overcome common bacterial resistance mechanisms.

Circumventing Aminoglycoside Modifying Enzymes (AMEs)

The most prevalent mechanism of resistance to aminoglycosides is enzymatic modification by Aminoglycoside-Modifying Enzymes (AMEs). nih.govfrontiersin.org These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), add chemical groups to the antibiotic, preventing it from binding to its ribosomal target. igi-global.com

This compound is modified at the 6'-position of the tobramycin molecule. scbt.com This specific site is a primary target for a major class of AMEs, the AAC(6') enzymes, which are frequently found in resistant clinical isolates of P. aeruginosa. nih.govnih.govmdpi.com By covalently attaching the bulky biotinyl group at this 6'-amino position, the amide linkage effectively blocks the site of action for AAC(6') enzymes. This steric hindrance is hypothesized to prevent enzymatic recognition and modification, thereby preserving the antibiotic's ability to bind to the ribosome and exert its effect, effectively circumventing this major resistance pathway.

Table 2: Proposed Mechanisms of this compound in Overcoming Resistance
Resistance MechanismBacterial StrategyProposed Counter-Mechanism of this compound
Enzymatic Modification (AMEs)AMEs (e.g., AAC(6')) modify the 6'-amino group of tobramycin, inactivating the drug. nih.govmdpi.comThe biotinyl amide group at the 6'-position sterically hinders AMEs, preventing modification and preserving antibiotic activity.
Efflux PumpsPumps actively transport tobramycin out of the cell, reducing intracellular concentration. jabonline.inUtilizes the "Trojan horse" strategy, hijacking bacterial biotin transporters for entry, thus bypassing efflux systems. nih.gov
Reduced PermeabilityThe outer membrane of Gram-negative bacteria acts as a barrier, limiting drug entry. nih.govnih.govBiotinylation facilitates active transport across the outer membrane via specific transporters, enhancing uptake. nih.gov

Strategies to Bypass Efflux Pump Mechanisms

Efflux pumps are membrane proteins that actively expel antibiotics from the bacterial cell, contributing significantly to multidrug resistance. jabonline.inhksmp.com By reducing the intracellular concentration of the drug, these pumps prevent it from reaching its target.

This compound is designed to bypass this defense. As previously mentioned, the "Trojan horse" strategy aims to trick the bacterium into actively transporting the antibiotic conjugate into the cell. nih.gov By mimicking an essential nutrient, this compound can engage with high-affinity biotin transporters on the bacterial surface. This active uptake mechanism is expected to be more efficient than the rate of expulsion by general-purpose efflux pumps, leading to a net accumulation of the drug inside the bacterium where it can find its ribosomal target.

Addressing Alterations in Bacterial Cell Permeability and Target Modification

Gram-negative bacteria possess a complex cell envelope, with an outer membrane that serves as a highly selective permeability barrier. nih.govnih.govmdpi.com This barrier naturally restricts the entry of many antibiotics. This compound addresses this challenge directly. Studies on other biotinylated molecules have shown that this modification can enhance accumulation in the periplasmic space of E. coli by using outer membrane porins as a pathway. nih.gov By leveraging dedicated transport systems, the conjugate can overcome the poor passive diffusion of tobramycin across the outer membrane. Furthermore, the tobramycin component itself is known to cause some disruption to the membrane, which may further facilitate entry. nih.gov

Resistance can also arise from modifications to the antibiotic's target, the 16S rRNA within the ribosome, which reduces the drug's binding affinity. nih.govfrontiersin.org While the biotinyl amide modification does not directly reverse these target alterations, the ability of the conjugate to achieve a higher intracellular concentration may help overcome this form of resistance. By flooding the cell with the antibiotic, it may be possible to achieve sufficient target engagement to inhibit protein synthesis despite a lowered binding affinity.

Molecular Probe Development and Target Identification

This compound has been developed as a molecular probe to investigate biological systems. The strong and specific interaction between biotin and streptavidin is a cornerstone of its utility. thermofisher.com This allows for the capture and analysis of molecules that interact with the tobramycin portion of the compound.

Use in Affinity Purification Assays for Biomolecular Target Elucidation

Affinity purification is a powerful technique used to isolate specific biomolecules from a complex mixture. thermofisher.com Biotinylated molecules, like this compound, are particularly useful for these assays. nih.gov The general workflow involves incubating the biotinylated probe with a cell lysate or other biological sample. thermofisher.comnih.gov The tobramycin moiety binds to its molecular targets, and the entire complex is then "pulled down" from the solution using streptavidin-coated beads. nih.govnih.gov

The process can be summarized in the following steps:

Incubation: The this compound probe is mixed with a cellular extract, allowing the tobramycin part of the molecule to bind to its target proteins or nucleic acids. nih.gov

Capture: Streptavidin-coated solid supports (like magnetic beads or agarose (B213101) resin) are added to the mixture. The high affinity of biotin for streptavidin ensures that the probe, along with its bound biomolecules, becomes immobilized on the support. nih.gov

Washing: Unbound molecules are washed away, leaving a purified complex of the biotinylated probe, its target, and the streptavidin support. nih.gov

Elution and Analysis: The captured biomolecules are then eluted (released) from the support. These purified targets can then be identified and characterized using techniques like mass spectrometry. nih.gov

This affinity purification strategy has been instrumental in identifying the cellular targets of various small molecules. nih.gov

Table 1: Key Steps in Affinity Purification Using this compound

Step Description Purpose
Binding Incubation of this compound with a biological sample (e.g., cell lysate). To allow the tobramycin moiety to interact with and bind to its specific cellular targets.
Immobilization Addition of streptavidin-coated beads to the mixture. To capture the this compound-target complex via the strong biotin-streptavidin interaction.
Washing Rinsing the beads with buffer to remove non-specifically bound molecules. To increase the purity of the isolated target molecules. nih.gov
Elution Disrupting the binding to release the target molecules from the beads. To recover the purified target molecules for subsequent analysis.
Identification Analyzing the eluted proteins or nucleic acids, often by mass spectrometry. To determine the identity of the biomolecules that interact with tobramycin. nih.gov

Probing Protein-RNA Interactions and Cellular Pathways

This compound is also a valuable tool for studying the intricate interactions between proteins and RNA, as well as for dissecting cellular pathways. Aminoglycosides like tobramycin are known to bind to ribosomal RNA (rRNA), interfering with bacterial protein synthesis. acs.org By using a biotinylated version, researchers can investigate these interactions more closely.

RNA-centric approaches often employ biotinylated probes to isolate and identify RNA-binding proteins (RBPs). nih.govmdpi.com In a typical experiment, this compound could be used to probe which proteins in a cell associate with the tobramycin-binding site on an RNA molecule. The biotin tag allows for the selective isolation of the RNA-protein complex. thermofisher.com

Furthermore, by understanding which proteins and RNAs interact with tobramycin, researchers can gain insights into the cellular pathways affected by this antibiotic. asm.org For instance, identifying the proteins that are pulled down with a tobramycin probe can reveal downstream effects and regulatory networks. The ability to attach a biotin tag to tobramycin facilitates the exploration of its mechanism of action beyond direct ribosome inhibition. utexas.edu

Table 2: Research Applications in Probing Biomolecular Interactions

Application Area Methodological Approach Insights Gained
Protein-RNA Interaction Using this compound as bait to pull down RNA-protein complexes from cell extracts. nih.gov Identification of specific proteins that bind to tobramycin-targeted RNA sequences. thermofisher.com
Cellular Pathway Analysis Affinity purification followed by mass spectrometry to identify proteins interacting with the probe. nih.gov Elucidation of the broader cellular machinery and pathways affected by tobramycin. asm.org
Aptamer-based Studies Use of biotinylated tobramycin in conjunction with RNA aptamers that specifically recognize it. oup.comnih.gov Development of tools for controlled gene expression and purification of specific RNA-protein complexes.

Application in Diagnostic and Imaging Research (Non-Human)

The principles of biotin-streptavidin technology also extend to diagnostic and imaging applications in non-human research models. While direct imaging using this compound itself is not a primary application, the biotin tag allows for the attachment of various reporter molecules, such as fluorescent dyes or enzymes, via a streptavidin bridge.

For example, a biotinylated probe can be introduced into a non-human biological system (e.g., cell cultures or tissue samples). After binding to its target, a fluorescently labeled streptavidin can be added. This results in the "lighting up" of the locations where the tobramycin probe has bound, allowing for visualization of its distribution. This technique can be adapted for various analytical formats, including flow cytometry and microscopy. researchgate.net

In the context of developing new diagnostic assays, biotinylated molecules are used to create sensitive detection systems. For instance, they can be used to immobilize a target on a surface for detection in a manner similar to an ELISA (Enzyme-Linked Immunosorbent Assay). scbt.com The development of aptamers (short nucleic acid sequences that bind to a specific target) against tobramycin has been facilitated by using biotinylated tobramycin to select for these aptamers. acs.org These aptamers, in turn, can be used in biosensors for the detection of tobramycin. researchgate.net

Future Directions and Research Perspectives

Design of Next-Generation Biotinyl Tobramycin (B1681333) Amide Analogs

The development of next-generation analogs of Biotinyl Tobramycin Amide is a crucial step to enhance its antimicrobial efficacy and overcome potential resistance mechanisms. Research in this area could focus on systematic modifications of both the tobramycin core and the biotin (B1667282) linker.

One promising approach involves the chemical modification of the tobramycin scaffold at positions known to be targeted by aminoglycoside-modifying enzymes (AMEs), which are a primary cause of bacterial resistance. nih.govnih.govnih.govpatsnap.com Strategic modifications, such as the introduction of alkyl or aryl substituents at various positions on the tobramycin molecule, could create analogs that are less susceptible to enzymatic inactivation. nih.gov For instance, the development of plazomicin, a next-generation aminoglycoside, has demonstrated success against strains resistant to older aminoglycosides through targeted structural modifications. numberanalytics.com

Furthermore, the linker connecting biotin to tobramycin could be optimized. The length and chemical nature of the linker can influence the compound's solubility, stability, and interaction with bacterial transporters. Exploring a variety of linker technologies may lead to analogs with improved pharmacokinetic properties.

Future research should also explore the synthesis of hybrid molecules that combine the features of this compound with other pharmacophores, such as peptides or other antibiotic classes. bohrium.com This could lead to compounds with dual mechanisms of action, potentially reducing the likelihood of resistance development.

Table 1: Potential Strategies for Analog Design

Modification StrategyRationalePotential Outcome
Modification of Tobramycin CoreEvade aminoglycoside-modifying enzymes (AMEs). nih.govpatsnap.comEnhanced activity against resistant strains.
Linker OptimizationImprove solubility, stability, and uptake.Improved pharmacokinetic profile.
Hybrid Molecule SynthesisIntroduce dual mechanisms of action. bohrium.comReduced potential for resistance.

Integration into Novel Drug Delivery Platforms

Integrating this compound into advanced drug delivery systems could significantly enhance its therapeutic index by improving its delivery to the site of infection and minimizing systemic exposure. Nanoparticle-based systems are a particularly promising avenue.

Solid lipid nanoparticles (SLNs) and polymeric nanoparticles can encapsulate this compound, protecting it from degradation and facilitating controlled release. scielo.br Studies on tobramycin have shown that nanoparticle delivery systems can improve its efficacy. scielo.br For example, montmorillonite (B579905) clay has been shown to be a suitable material for altering the release behavior of tobramycin. ingentaconnect.com

The biotin moiety itself offers a unique targeting opportunity through the well-established avidin-biotin interaction. nih.govresearchgate.netumkc.edu Nanocarriers decorated with avidin (B1170675) or streptavidin could be used to selectively bind and deliver this compound. This "pre-targeting" approach could concentrate the drug at the infection site, increasing its local efficacy while reducing systemic side effects. nih.govtandfonline.com

Inhalation technologies also present a viable platform, especially for treating respiratory infections like those common in cystic fibrosis patients. nih.govtandfonline.comtandfonline.com A dry powder formulation of this compound could offer advantages in terms of stability and ease of administration compared to nebulized solutions. nih.govtandfonline.com

Table 2: Novel Drug Delivery Platforms for this compound

Delivery PlatformMechanismPotential Advantage
Solid Lipid Nanoparticles (SLNs)Encapsulation and controlled release. scielo.brEnhanced stability and targeted delivery.
Avidin-Coated NanocarriersSpecific binding to the biotin moiety. nih.govresearchgate.netumkc.eduHigh-precision targeting to infection sites.
Dry Powder InhalersDirect delivery to the lungs. nih.govtandfonline.comtandfonline.comImproved treatment for respiratory infections.

Advanced Mechanistic Characterization at the Molecular Level

A thorough understanding of how this compound interacts with its bacterial target and how bacteria might develop resistance to it is fundamental for its future development. Advanced molecular-level characterization is needed to elucidate these mechanisms.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to visualize the binding of this compound to the bacterial ribosome. rcsb.orgnumdam.org This would reveal how the biotin conjugation affects the interaction with the ribosomal A-site, the primary target of aminoglycosides. rcsb.orgwikipedia.org

Molecular dynamics simulations can complement experimental data by providing insights into the conformational changes and binding energies involved in the drug-ribosome interaction. numdam.org These computational approaches can help in the rational design of more potent analogs.

Furthermore, it is essential to investigate the uptake mechanism of this compound in Gram-negative bacteria. While the biotin tag is intended to facilitate uptake via a "Trojan horse" strategy, studies have shown that biotinylation can also enhance penetration through outer membrane porins like OmpC, with accumulation primarily in the periplasm. plos.org Understanding the precise transport pathway is critical for optimizing the drug's design.

Exploration of Broader Biological Applications in Preclinical Settings

While the primary application of this compound is as an antibacterial agent, its unique structure warrants exploration of its potential in other biological contexts. Preclinical studies could investigate its efficacy against a wider range of pathogens and in different disease models.

The activity of this compound should be tested against a panel of multidrug-resistant bacterial strains, including those with known mechanisms of resistance to tobramycin. asm.orgmdpi.com Its potential to disrupt biofilm formation, a key factor in chronic infections, should also be a focus of investigation. frontiersin.org

The biotin tag could also be exploited for diagnostic purposes. For example, radiolabeled or fluorescently tagged versions of this compound could be developed as imaging agents to detect and monitor bacterial infections.

Beyond antibacterial applications, the ability of aminoglycosides to induce stop-codon read-through suggests a potential therapeutic role in certain genetic disorders. nih.gov Preclinical studies could explore whether this compound retains this activity and if the biotin moiety can be used to target the molecule to specific tissues.

Strategies for Combating Evolving Antimicrobial Resistance Patterns

The emergence of antimicrobial resistance is a continuous threat, and proactive strategies are needed to combat potential resistance to this compound.

One key strategy is the development of combination therapies. Pairing this compound with other antibiotics, such as beta-lactams or fluoroquinolones, could produce synergistic effects and slow the development of resistance. frontiersin.orgresearchgate.net Combination with inhibitors of aminoglycoside-modifying enzymes is another promising approach. nih.govbohrium.com

Continuous surveillance for the emergence of resistance is also critical. This involves monitoring the genetic and phenotypic changes in bacteria exposed to this compound. Understanding the evolutionary pathways to resistance will inform the development of next-generation analogs and alternative therapeutic strategies. asm.org

Another approach is to target bacterial virulence rather than viability. Research has shown that biotinylating the AgrC protein in Staphylococcus aureus can inhibit its growth and toxicity. plos.org Investigating similar quorum sensing inhibition mechanisms for this compound could offer a novel anti-virulence strategy.

Methodological Advancements in Conjugate Synthesis and Characterization

Refining the methods for synthesizing and characterizing this compound is essential for ensuring its quality, reproducibility, and scalability for potential clinical development.

Developing more efficient and regioselective synthetic routes for conjugating biotin to tobramycin will be important for large-scale production. This includes exploring different linker chemistries and purification techniques. "Click chemistry" approaches, for example, could offer a highly efficient and specific method for conjugation. nih.gov

Robust analytical methods are required for the comprehensive characterization of the conjugate. Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are essential for confirming the structure and purity of this compound. mesoscale.comcelerion.comnih.gov Methods to accurately quantify the biotin-to-tobramycin ratio are also crucial for ensuring batch-to-batch consistency. mesoscale.comcelerion.com

Furthermore, developing standardized in vitro and in vivo assays to assess the biological activity and stability of the conjugate will be critical for its preclinical evaluation.

Q & A

Q. How to design a robust negative control for this compound in pull-down assays?

  • Answer : Synthesize a non-biotinylated analog (e.g., Tobramycin Amide) using identical procedures. Use streptavidin magnetic beads pre-blocked with free biotin to minimize non-specific binding. Validate specificity via Western blotting against known ribosomal protein targets (e.g., S12) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.